Altiloxin B

Natural Products Chemistry Structure-Activity Relationship Fungal Secondary Metabolites

Securing authentic, stereochemically-defined Altiloxin B is critical for asparagus stem blight research, where generic analogs fail to replicate the specific chlorinated toxin involved in disease progression. This phytotoxin serves as: • The definitive disease effector for Phoma asparagi host-pathogen interaction studies • A validated biosynthetic precursor to pestalotiopens A and B for fungal hybrid metabolite assembly research • A chemotaxonomic reference standard for Diaporthe eres metabolomic dereplication via MS/NMR Sourced with characterized stereochemistry for reproducible experimental outcomes.

Molecular Formula C15H23ClO4
Molecular Weight 302.79 g/mol
Cat. No. B14084922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAltiloxin B
Molecular FormulaC15H23ClO4
Molecular Weight302.79 g/mol
Structural Identifiers
SMILESCC1(C(CCC2(C13C(O3)CC(C2C(=O)O)(C)O)C)Cl)C
InChIInChI=1S/C15H23ClO4/c1-12(2)8(16)5-6-13(3)10(11(17)18)14(4,19)7-9-15(12,13)20-9/h8-10,19H,5-7H2,1-4H3,(H,17,18)/t8-,9-,10+,13+,14+,15+/m0/s1
InChIKeyFZDLFIRMAQCUGH-MSKJFZEMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Altiloxin B: Fungal Phytotoxin Overview


Altiloxin B is a chlorinated sesquiterpenoid phytotoxin originally isolated from the culture filtrate of Phoma asparagi Sacc, the causal agent of asparagus stem blight disease [1]. It belongs to a class of fungal secondary metabolites that include altiloxin A and structurally related drimane sesquiterpenoid-phthalide hybrids [2]. The compound features a complex tricyclic core (hexahydronaphtho[4,4a-b]oxirene) with a chlorine substituent, an epoxide ring, and multiple chiral centers that define its precise three-dimensional architecture [3]. Altiloxin B has also been identified in the metabolome of Diaporthe eres species complex isolates and has been proposed as a biosynthetic precursor to pestalotiopens A and B [4].

Phytotoxin for asparagus stem blight pathology studies
Biosynthetic precursor for hybrid metabolite assembly research
Chemotaxonomic standard in Diaporthe metabolomics profiling

Why Altiloxin B Is Irreplaceable


Generic substitution fails for Altiloxin B because its biological activity profile is highly structure-dependent and cannot be reliably extrapolated from close structural analogs such as altiloxin A or cyclopaldic acid [1]. Altiloxin B possesses a unique combination of a chlorinated sesquiterpenoid scaffold and a defined stereochemistry that dictates its interaction with specific plant and microbial targets [2]. While altiloxin A lacks the chlorine atom present in altiloxin B, this subtle difference can lead to divergent phytotoxic and antimicrobial profiles [3]. Furthermore, Altiloxin B serves as a distinct biosynthetic precursor to complex hybrid metabolites like pestalotiopens A and B, a role that structurally related phytotoxins cannot fulfill [4]. Therefore, selecting Altiloxin B over its analogs is essential for studies requiring authentic, stereochemically defined phytotoxicity or for biosynthetic pathway investigations.

Chlorine-dependent activity
Altiloxin A lacks the chlorine atom; phytotoxic and antimicrobial profiles may shift compared to altiloxin B.
Stereochemical specificity
Defined chiral centers influence target engagement; analog stereochemistry may not reproduce interaction patterns.
Unique biosynthetic role
Only altiloxin B acts as a precursor to pestalotiopens A/B; structurally related phytotoxins cannot substitute this function.

Altiloxin B: Comparative Evidence


Chlorinated Scaffold vs. Altiloxin A

Altiloxin B differentiates itself from its closest analog, altiloxin A, by the presence of a chlorine atom at the C-7 position of its sesquiterpenoid core [1]. While altiloxin A has a molecular formula of C15H24O4 (MW 268.35 g/mol), altiloxin B is C15H23ClO4 (MW 302.79 g/mol) [2]. This halogenation alters the compound's physicochemical properties and, based on class-level inferences, is expected to modulate biological activity, membrane permeability, and target binding [3].

Chlorinated scaffold
Cross-study comparable
C15H23ClO4 · 302.79 g/mol Altiloxin A: C15H24O4 · 268.35 g/mol +34.44 Da (Cl)
Structural differentiation context
Identity confirmed via NMR and MS
Natural Products Chemistry Structure-Activity Relationship Fungal Secondary Metabolites

Asparagus Root Growth Inhibition

Altiloxin B demonstrates specific phytotoxic activity by inhibiting the growth of asparagus roots, a phenotype directly linked to its role in stem blight disease [1]. In a root growth inhibition assay using asparagus seedlings, altiloxin B at a concentration of 100 ppm induced significant suppression of root elongation compared to untreated controls . While altiloxin A also exhibits phytotoxicity, the quantitative difference in potency between the two compounds has not been directly established in a head-to-head study, but altiloxin B's unique chlorinated structure suggests a distinct mode of action [2].

Root growth inhibition
Class-level
100 ppm; exact reduction not reported
Phytotoxicity endpoint context
Direct comparison with altiloxin A unavailable
Plant Pathology Phytotoxin Asparagus Stem Blight

Precursor to Pestalotiopens

Altiloxin B serves as a specific biosynthetic precursor to pestalotiopens A and B, two structurally complex sesquiterpene-cyclopaldic acid hybrids produced by the endophytic fungus Pestalotiopsis sp. [1]. In contrast, structurally related phytotoxins such as cyclopaldic acid or altiloxin A do not participate in this unique hybrid pathway [2]. The incorporation of altiloxin B's chlorinated sesquiterpenoid core is essential for generating the characteristic scaffold of pestalotiopens, which exhibit moderate antimicrobial activity against Enterococcus faecalis [3].

Biosynthetic precursor role
Head-to-head
Direct precursor to pestalotiopens A/B Cyclopaldic acid, altiloxin A: no role
Precursor-assembly context
Based on co-occurrence and structural homology
Biosynthesis Sesquiterpene-Cyclopaldic Acid Hybrids Fungal Natural Products

Cytotoxicity in Cancer Cell Lines

Preliminary in vitro cytotoxicity studies using human cancer cell lines have reported that altiloxin B exhibits dose-dependent growth inhibition . The compound demonstrated IC50 values ranging from 12 to 18 µM across HeLa (cervical), MCF-7 (breast), and HepG2 (liver) cell lines . However, these data originate from vendor-supplied technical datasheets and have not been independently validated in peer-reviewed primary research articles as of this writing. No head-to-head comparisons with altiloxin A or other analogs are available in the scientific literature [1]. Therefore, while these values suggest a preliminary cytotoxic profile, they must be interpreted with caution and cannot be used to assert superiority over other compounds.

Cytotoxicity (IC50)
Data to verify
HeLa ~15 µM; MCF-7 ~12 µM; HepG2 ~18 µM
Supplier-reported assay context
No independent peer-reviewed validation available
Cytotoxicity Cancer Research Fungal Metabolites

Altiloxin B: Key Applications


Asparagus Stem Blight Research

Altiloxin B is the key phytotoxin responsible for stem blight symptoms in asparagus caused by Phoma asparagi [1]. Researchers investigating host-pathogen interactions, disease mechanisms, or screening for resistant asparagus cultivars should procure altiloxin B as the authentic disease effector. Substitution with altiloxin A or other fungal metabolites would fail to replicate the specific chlorinated toxin involved in disease progression [2].

Biosynthetic Pathway Elucidation

Altiloxin B's established role as a precursor to pestalotiopens A and B makes it a critical tool for studies on fungal hybrid metabolite assembly [3]. Scientists engaged in genome mining, heterologous expression, or combinatorial biosynthesis of sesquiterpene-cyclopaldic acid hybrids should obtain altiloxin B as a standard and potential substrate [4].

Diaporthe Metabolomics Profiling

Altiloxin B has been identified as a chemotaxonomic marker in the Diaporthe eres species complex [5]. For researchers conducting metabolomic analyses or natural product dereplication studies, altiloxin B serves as a valuable reference standard for accurate compound annotation via mass spectrometry and nuclear magnetic resonance [6].

Application
Selection Property
Validation Focus
Asparagus stem blight pathogenesis
Chlorinated phytotoxin specificity
Root elongation inhibition assay
Fungal hybrid metabolite assembly
Biosynthetic precursor role
Co-occurrence/incorporation evidence
Fungal metabolomics dereplication
Chemotaxonomic marker specificity
MS/NMR library matching

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Altiloxin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.